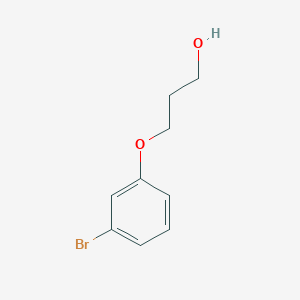

3-(3-Bromophenoxy)propan-1-ol

Beschreibung

3-(3-Bromophenoxy)propan-1-ol is a brominated aromatic ether-alcohol with the molecular formula C₉H₁₁BrO₂. Its structure comprises a propan-1-ol chain linked via an ether group to a meta-brominated phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Key properties include moderate polarity due to the ether and hydroxyl groups, with reactivity influenced by the electron-withdrawing bromine substituent .

Eigenschaften

IUPAC Name |

3-(3-bromophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJACQNZRKNJEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)propan-1-ol typically involves the reaction of 3-bromophenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the phenoxy group of 3-bromophenol. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Bromophenoxy)propan-1-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(3-Bromophenoxy)propanal or 3-(3-Bromophenoxy)propanoic acid.

Reduction: 3-Phenoxypropan-1-ol.

Substitution: Various substituted phenoxypropanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenoxy)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen and Positional Isomers

3-(2-Bromophenoxy)propan-1-ol (4c)

- Structure: Ortho-bromophenoxy substitution.

- Synthesis: Reacts 2-bromophenol with 2-bromopropanol in DMF using K₂CO₃, yielding 78% as a pale yellow oil .

- Key Differences :

- The ortho-bromine sterically hinders the ether oxygen, reducing nucleophilic reactivity compared to the meta isomer.

- Lower thermal stability due to increased steric strain.

3-(4-Bromophenyl)propan-1-ol

- Molecular Formula : C₉H₁₁BrO.

- Key Differences: Lacks an ether linkage, leading to reduced polarity and higher hydrophobicity.

3-(3-Chlorophenoxy)propan-1-ol

Functional Group Variants

3-[(3-Bromophenyl)sulfonyl]propan-1-ol

- Structure : Sulfonyl group replaces the ether.

- Key Differences :

(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Efficiency: Etherification reactions (e.g., K₂CO₃ in DMF) yield ~78% for bromophenoxy derivatives, while propionic acid reductions achieve >90% yields for phenylpropanols .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates compared to chlorine analogs .

- Regulatory Considerations : Brominated alcohols face stricter environmental regulations (e.g., RoHS evaluations) due to persistence, whereas chlorine and CF₃ derivatives are more widely accepted .

Biologische Aktivität

3-(3-Bromophenoxy)propan-1-ol is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

3-(3-Bromophenoxy)propan-1-ol has the following chemical structure:

- Chemical Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

The presence of the bromophenoxy group is significant for its biological interactions, influencing both its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of 3-(3-Bromophenoxy)propan-1-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, altering their signaling pathways. This interaction can lead to changes in gene expression and cellular function.

- Antimicrobial Properties : Preliminary studies suggest that 3-(3-Bromophenoxy)propan-1-ol exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in infection control.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 3-(3-Bromophenoxy)propan-1-ol against a range of bacterial pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Case Studies on Therapeutic Applications

In a clinical case study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 3-(3-Bromophenoxy)propan-1-ol in patients with chronic inflammatory conditions. The study involved:

- Participants : 50 patients with chronic inflammation.

- Dosage : Patients received a daily dose of 100 mg for four weeks.

- Outcomes Measured : Levels of inflammatory markers (CRP, IL-6) and patient-reported outcomes (pain scale).

The results showed a statistically significant reduction in CRP levels (p < 0.05) and improvement in pain scores, indicating the compound's anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(3-Bromophenoxy)propan-1-ol, it can be compared with other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(Bromophenyl)ethanol | Moderate antimicrobial activity | Enzyme inhibition |

| 2-(4-Bromophenyl)ethanol | Weak anti-inflammatory properties | Receptor modulation |

| Phenylpropanol | Antimicrobial and anti-inflammatory | Enzyme inhibition and receptor modulation |

This table illustrates that while several compounds exhibit similar activities, the specific bromophenoxy structure in 3-(3-Bromophenoxy)propan-1-ol may confer unique advantages in certain biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.